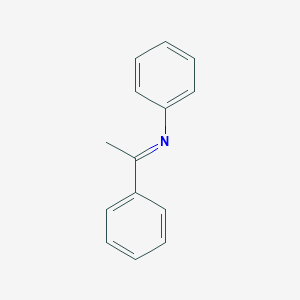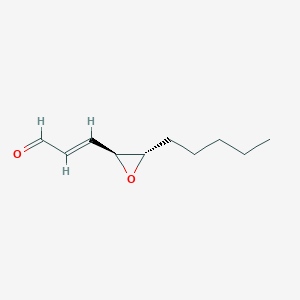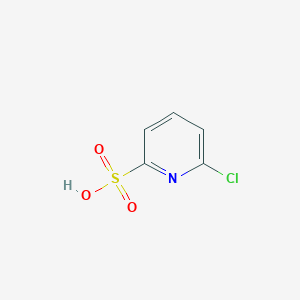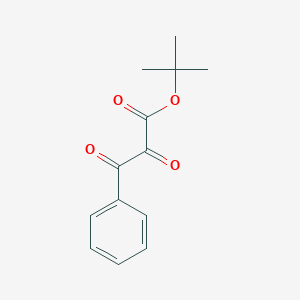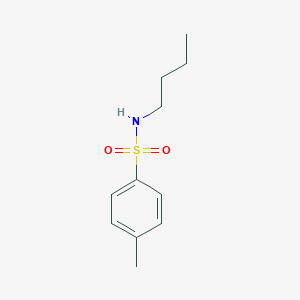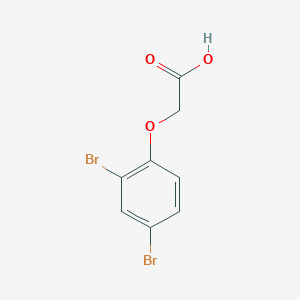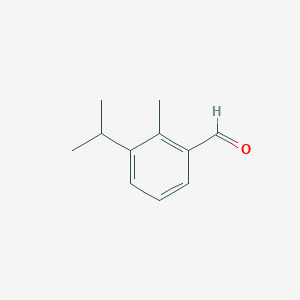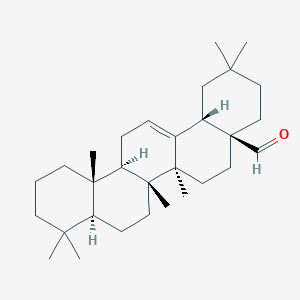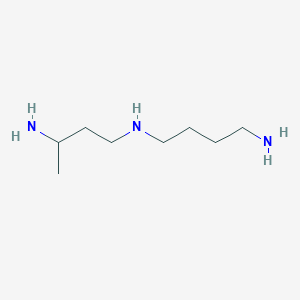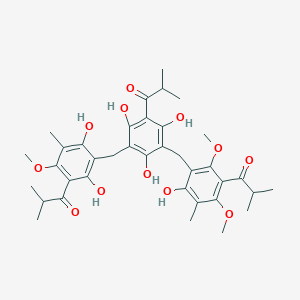
Protokosin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Protokosin is a peptide hormone that is found in the hypothalamus and plays a crucial role in regulating the reproductive system. It is also known as gonadotropin-releasing hormone (GnRH) or luteinizing hormone-releasing hormone (LHRH). Protokosin is responsible for the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland, which in turn stimulates the production of testosterone and estrogen in the gonads.
Wissenschaftliche Forschungsanwendungen
Understanding Life's Origins
Protocells, as minimal versions of cells created from nonliving materials, serve as a bridge between nonliving and living matter. They are essential in exploring the origins of life, offering insights into how life could emerge from inanimate substances. Researchers investigate protocells to understand the processes that could lead to the formation of life, focusing on their lifelike properties, such as the ability to replicate or undergo metabolic reactions. The comprehensive study of protocells combines theory, laboratory work, and computer simulations, providing a multidisciplinary approach to deciphering life's emergence (Rasmussen, 2008).
Prebiotic Systems Chemistry
Protocells are pivotal in prebiotic systems chemistry and synthetic biology, mimicking plausible prebiotic compartments and offering a window into the transition from chemical networks to biological systems. They serve as experimental models to study the formation, metabolism, replication, and evolution of early cellular systems. By understanding the cooperative interactions within these simple systems, scientists can shed light on the emergent properties that distinguish living from nonliving matter, thus contributing to a deeper understanding of life's fundamental mechanisms (Lopez & Fiore, 2019).
Space Biology and Microgravity Effects
The study of protocells extends into space biology, where researchers investigate the effects of microgravity on the early stages of cellular regeneration. Experiments conducted in space and on ground-based simulators have demonstrated that microgravity conditions affect the regeneration capacity of protoplasts—a finding that opens new questions about life's development in the absence of Earth's gravity. This research not only increases our understanding of how gravity influences cellular processes but also prepares us for long-term biological experiments in space, contributing to our readiness for the era of space colonization (Skagen & Inersen, 2000).
Prototyping and Engineering Living Technology
The field of protocells provides a foundation for the engineering of living technology, where scientists create lifelike systems with specific functionalities. This area of research has significant potential for socioeconomic impacts, including the development of new materials, energy sources, and medical therapies. By engineering protocells with desired properties, researchers can create systems that perform specific tasks, such as targeted drug delivery or environmental cleanup, showcasing the potential of living technology to address complex challenges (Camburn et al., 2015).
Eigenschaften
CAS-Nummer |
10091-70-0 |
|---|---|
Produktname |
Protokosin |
Molekularformel |
C37H46O12 |
Molekulargewicht |
682.8 g/mol |
IUPAC-Name |
1-[3-[[2,6-dihydroxy-4-methoxy-3-methyl-5-(2-methylpropanoyl)phenyl]methyl]-2,4,6-trihydroxy-5-[[2-hydroxy-4,6-dimethoxy-3-methyl-5-(2-methylpropanoyl)phenyl]methyl]phenyl]-2-methylpropan-1-one |
InChI |
InChI=1S/C37H46O12/c1-14(2)26(38)23-32(44)20(12-19-29(41)17(7)35(47-9)24(34(19)46)27(39)15(3)4)31(43)21(33(23)45)13-22-30(42)18(8)36(48-10)25(37(22)49-11)28(40)16(5)6/h14-16,41-46H,12-13H2,1-11H3 |
InChI-Schlüssel |
KZRUJLHMLWGQQL-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C(=C1OC)C(=O)C(C)C)O)CC2=C(C(=C(C(=C2O)C(=O)C(C)C)O)CC3=C(C(=C(C(=C3O)C)OC)C(=O)C(C)C)OC)O)O |
Kanonische SMILES |
CC1=C(C(=C(C(=C1OC)C(=O)C(C)C)O)CC2=C(C(=C(C(=C2O)C(=O)C(C)C)O)CC3=C(C(=C(C(=C3O)C)OC)C(=O)C(C)C)OC)O)O |
Synonyme |
protokosin |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(6AR,10AR)-1-(Tert-butyl-dimethyl-silanyloxy)-3-(1,1-dimethyl-heptyl)-6,6-dimethyl-6A,7,10,10A-tetrahydro-6H-benzo[C]chromene-9-carbaldehyde](/img/structure/B159944.png)
![2-[2-(2-Acetyloxyacetyl)pyrrol-1-yl]ethyl acetate](/img/structure/B159946.png)
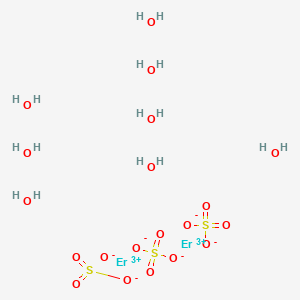
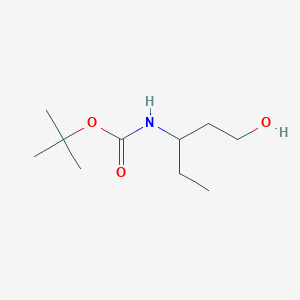
![S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-Aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] hex-2-enethioate](/img/structure/B159953.png)
